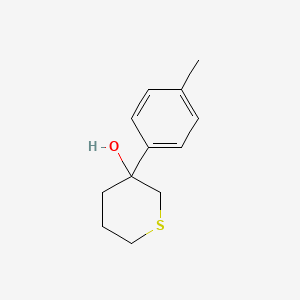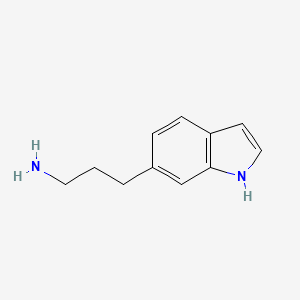
1-(Pyridin-4-yl)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S. It is characterized by the presence of a pyridine ring attached to an ethane sulfonyl chloride group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(Pyridin-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of pyridine derivatives with sulfonyl chloride reagents. One common method involves the chlorosulfonation of 1-(Pyridin-4-yl)ethane. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve large-scale chlorosulfonation processes with optimized reaction parameters to maximize yield and purity .
Análisis De Reacciones Químicas
1-(Pyridin-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-4-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparación Con Compuestos Similares
1-(Pyridin-4-yl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
1-(Pyridin-3-yl)ethane-1-sulfonyl chloride: Similar structure but with the pyridine ring attached at the 3-position.
1-(Pyridin-2-yl)ethane-1-sulfonyl chloride: Pyridine ring attached at the 2-position.
Benzene sulfonyl chloride: Lacks the pyridine ring but has similar reactivity due to the sulfonyl chloride group.
The uniqueness of this compound lies in the position of the pyridine ring, which can influence its reactivity and the types of reactions it undergoes .
Propiedades
Fórmula molecular |
C7H8ClNO2S |
|---|---|
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
1-pyridin-4-ylethanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-6(12(8,10)11)7-2-4-9-5-3-7/h2-6H,1H3 |
Clave InChI |
XNAKKFXDWCROPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=NC=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)

![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)









![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)

